Product packaging for Potassium zinc phosphate(Cat. No.:CAS No. 13826-55-6)

Potassium zinc phosphate

Cat. No.: B076910
CAS No.: 13826-55-6
M. Wt: 199.4 g/mol
InChI Key: CXDLXIMRJLZPDZ-UHFFFAOYSA-K
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Description

Potassium zinc phosphate is an advanced inorganic compound of significant interest in materials science and corrosion research. Its primary research value lies in its function as a highly effective corrosion inhibitor. The mechanism of action involves the formation of a stable, insoluble passive layer on metal surfaces, particularly ferrous alloys, which acts as a barrier against oxidative species and electrolytes. This makes it a key subject of study for developing next-generation, environmentally friendly anti-corrosion coatings and pretreatments as an alternative to chromate-based systems. Beyond corrosion science, this compound is investigated for its role in the synthesis of phosphate-based glasses and ceramics, where it contributes to tailored thermal expansion and chemical durability properties. It also serves as a precursor for functional pigments and as a model compound in solid-state chemistry for exploring the structural characteristics of complex phosphate networks. This reagent is provided to the scientific community to facilitate cutting-edge research in these domains.

Structure

2D Structure

Chemical Structure Depiction
molecular formula KO4PZn B076910 Potassium zinc phosphate CAS No. 13826-55-6

Properties

CAS No.

13826-55-6

Molecular Formula

KO4PZn

Molecular Weight

199.4 g/mol

IUPAC Name

potassium;zinc;phosphate

InChI

InChI=1S/K.H3O4P.Zn/c;1-5(2,3)4;/h;(H3,1,2,3,4);/q+1;;+2/p-3

InChI Key

CXDLXIMRJLZPDZ-UHFFFAOYSA-K

SMILES

[O-]P(=O)([O-])[O-].[K+].[Zn+2]

Canonical SMILES

[O-]P(=O)([O-])[O-].[K+].[Zn+2]

Other CAS No.

13826-55-6

Synonyms

potassium zinc phosphate

Origin of Product

United States

Synthetic Methodologies for Potassium Zinc Phosphate

Precipitation Techniques

Precipitation from aqueous solutions is a common and versatile method for producing zinc phosphate-based materials. By carefully controlling reaction parameters, it is possible to tailor the properties of the resulting powder for specific applications.

Co-precipitation is a widely employed method for synthesizing potassium zinc phosphate (B84403) (PZP), particularly for applications such as anticorrosive pigments. icrc.ac.ir This technique involves the simultaneous precipitation of potassium and zinc phosphate species from a solution. In a typical synthesis, aqueous solutions of a zinc salt (e.g., zinc chloride) and a phosphate source (e.g., phosphoric acid) are combined. sid.ir The pH is then adjusted by adding a potassium-containing base, such as potassium hydroxide (B78521) (KOH), which provides the potassium ions and induces the precipitation of the desired compound. sid.ir

The properties of the synthesized PZP are highly dependent on the reaction conditions. icrc.ac.ir Researchers have investigated the influence of various processing parameters, including calcination time, quiescent time, mixing rate, and the molar ratio of reactants like KOH to ZnCl2, to optimize the performance of the resulting pigment. icrc.ac.ir For instance, one described method involves dissolving zinc chloride in deionized water, adding phosphoric acid and triethanolamine (B1662121), and then adding a KOH solution. The mixture is stirred for several hours and heated to yield the precipitate, which is then filtered, washed, and dried. sid.ir The resulting product often consists of phases such as KZn2PO4(HPO4) and KZnPO4. sid.ir This method can also be adapted to create composite pigments, for example, by synthesizing PZP in the presence of an organic corrosion inhibitor like benzotriazole (B28993) (BTA) to create a coupled pigment with enhanced properties. ampp.org

Table 1: Summary of Co-precipitation Synthesis Parameters for Potassium Zinc Phosphate

Zinc SourcePhosphate SourcePotassium SourceOther ReagentsKey Process StepsResulting PhasesReference
Zinc Chloride (ZnCl₂)Phosphoric Acid (H₃PO₄)Potassium Hydroxide (KOH)TriethanolamineMixing, stirring for 3h, heating at 100°C for 24h, filtration, washing, drying.KZn₂PO₄(HPO₄), KZnPO₄, ZnO sid.ir
Zinc Chloride (ZnCl₂)Not specifiedPotassium Hydroxide (KOH)None specifiedParameters studied: calcination time, quiescent time, mixing rate, KOH/ZnCl₂ mole ratio.This compound (PZP) icrc.ac.ir
Not specifiedNot specifiedNot specifiedBenzotriazole (BTA)Co-precipitation in the presence of BTA.PZP-BTA (KZn₂PO₄(HPO₄):C₆H₅N₃) ampp.org

Sonochemical methods utilize high-intensity ultrasonic irradiation to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, leading to enhanced reaction rates and the formation of nanostructured materials. austinpublishinggroup.comscribd.com For the synthesis of nano-sized zinc phosphate, a sonochemically assisted precipitation method has proven to be significantly more efficient than conventional precipitation routes. austinpublishinggroup.comresearchgate.net

In a typical sonochemical synthesis, precursors such as zinc chloride and potassium dihydrogen phosphate are used. austinpublishinggroup.comaustinpublishinggroup.com The reaction is carried out under ultrasonic irradiation, which dramatically reduces the reaction time. austinpublishinggroup.com Research comparing conventional and sonochemical methods has shown that the synthesis time for zinc phosphate nanoparticles can be cut from 60 minutes to just 15 minutes. austinpublishinggroup.com Furthermore, the sonochemical route is more energy-efficient, saving over 80% of the energy required by the conventional method. austinpublishinggroup.com The resulting nanoparticles exhibit a smaller average particle size (e.g., 110.3 nm vs. 214.9 nm for conventional) and higher crystallinity (e.g., 45.94% vs. 36.19% for conventional). austinpublishinggroup.comresearchgate.net The intense mixing and rapid particle formation induced by cavitation contribute to a more uniform particle size and distinct morphology, such as hexagonal-type structures, compared to the plate-like structures from conventional methods. austinpublishinggroup.com This simple, fast, and environmentally benign technique is promising for the large-scale synthesis of nanomaterials. austinpublishinggroup.comresearchgate.net

Table 2: Comparison of Conventional vs. Sonochemical Synthesis of Zinc Phosphate Nanoparticles austinpublishinggroup.com

ParameterConventional Method (NUS)Sonochemical Method (US)Improvement
Reaction Time60 minutes15 minutes75% reduction
Average Particle Size214.9 nm110.3 nm48.7% smaller
Crystallinity36.19 ± 1.8%45.94 ± 0.6%~27% higher
Energy Requirement47.43 × 10⁻² kJ/gm8.6 × 10⁻² kJ/gm>80% energy saved

Achieving precise control over the nucleation and growth processes during precipitation is crucial for synthesizing nanocrystals with uniform size and morphology. Advanced techniques have been developed to exert this control at the nanoscale. One innovative approach uses a quartz nanopipette as a nanoreactor to induce and monitor the precipitation of zinc phosphate. acs.org In this setup, the counter-ions for the insoluble salt are separated by the nanopipette's pore. For example, the barrel of the nanopipette is filled with a potassium phosphate solution, while the external bath contains a zinc chloride solution. acs.org A voltage bias is then applied across the pore, causing the controlled migration of zinc cations into the pipette and phosphate anions out into the bath. acs.org This voltage-controlled migration leads to precipitation specifically at the pore opening, allowing for the real-time electrical monitoring of the formation of nanoparticles. acs.org

Another strategy for controlled synthesis involves the use of capping agents during the co-precipitation process. Capping agents, such as oxalic acid, can adsorb to the surface of growing nanocrystals, preventing agglomeration and controlling their final size and shape. nanochemres.org This approach has been successfully used in the synthesis of potassium titanyl phosphate (KTiOPO4) nanocrystals, demonstrating a viable pathway for controlling the structural and optical properties of complex phosphate-based nanomaterials. nanochemres.org

Hydrothermal Synthesis Approaches for Layered this compound Compounds

Hydrothermal synthesis is a powerful method for crystallizing materials from high-temperature aqueous solutions at high vapor pressures. This technique is particularly well-suited for producing complex, layered inorganic structures that may not be accessible through other routes. A layered this compound with the composition KZn2(PO4)(HPO4) has been successfully synthesized using a hydrothermal reaction. researchgate.net The process involves heating a mixture of zinc chloride, phosphoric acid, potassium hydroxide (KOH), and triethanolamine in a sealed vessel. researchgate.net The resulting material features a sinusoidal laminar structure built from sheets of interconnected ZnO4 and PO4 tetrahedra. researchgate.net

The versatility of the hydrothermal method allows for the creation of a wide variety of zinc phosphate architectures, including three-dimensionally connected frameworks and inorganic-organic hybrid layered materials. acs.orgrsc.org By introducing organic molecules, such as 1,2-diaminocyclohexane, as structure-directing agents or templates, it is possible to synthesize novel hybrid zinc phosphate–phosphites with specific interlayer spacing and functionality. rsc.org The reaction conditions, typically involving temperatures between 125 and 250°C and pressures from 50 to 400 psi, facilitate the formation of highly crystalline products. google.com

Solid-State Reaction Pathways for Potassium Zinc Diphosphates

Solid-state reactions involve the direct reaction of solid starting materials at elevated temperatures to form a new solid product. This method is a conventional and straightforward pathway for synthesizing thermally stable, crystalline inorganic compounds, including potassium zinc diphosphates (also known as pyrophosphates). New solid solutions in the K2Zn3(P2O7)2–Cs2Zn3(P2O7)2 system have been prepared via solid-state synthesis, with these materials showing promise as matrices for phosphors. freezetech.ru

The synthesis of K2Zn3(P2O7)2 involves heating a stoichiometric mixture of the precursor powders. researchgate.net The resulting compound has been determined to have an orthorhombic crystal structure with the space group P212121. researchgate.net Similarly, other complex diphosphates, such as those doped with cobalt (Co²⁺) for use as blue-emitting phosphors, have been successfully synthesized by solid-state reaction in an air atmosphere. researchgate.net This method is a cornerstone of inorganic materials chemistry for producing a wide range of multi-component oxide and phosphate materials. tandfonline.commetu.edu.tr

Table 3: Crystallographic Data for K₂Zn₃(P₂O₇)₂ Synthesized by Solid-State Reaction researchgate.net

ParameterValue
Crystal SystemOrthorhombic
Space GroupP212121
Lattice Parameter (a)12.901(8) Å
Lattice Parameter (b)10.102(6) Å
Lattice Parameter (c)9.958(1) Å
Formula Units (Z)4

Glass Formation and Melt-Quenching Techniques for Potassium-Zinc Phosphate Glasses

Potassium-zinc phosphate glasses are amorphous materials valued for their optical properties, low melting points, and high thermal stability. The most common method for their preparation is the melt-quenching technique. ncert.gov.in This process involves melting a homogenous mixture of raw materials, such as P2O5, K2O, and ZnO, in a crucible at high temperatures, typically ranging from 600°C to over 1175°C, until a clear, bubble-free liquid is formed. ncert.gov.ingoogle.com The molten liquid is then rapidly cooled (quenched), often by pouring it onto a preheated steel or aluminum plate, to a temperature below its glass transition temperature. ncert.gov.ingoogle.com This rapid cooling prevents the atoms from arranging into an ordered crystalline lattice, thus freezing them in a disordered, glassy state. ncert.gov.in The resulting glass is often annealed at a lower temperature (e.g., 350°C) to relieve internal thermal stresses. ncert.gov.in

The composition of these glasses can be widely varied to include other oxides like Li2O, CaO, and Nb2O5 to tailor their spectroscopic and physical properties. ncert.gov.in Recently, novel synthetic approaches have enabled the fabrication of transparent amorphous hydrated phosphate materials in the P2O5–K2O–Na2O–ZnO–H2O system at much lower temperatures, as low as 300°C. rsc.org These materials contain significant amounts of water (up to 40 mol%) but exhibit many properties similar to their melt-quenched counterparts, paving the way for new low-temperature optical materials. rsc.org The addition of ZnO to these phosphate systems has been shown to improve their chemical stability against moisture. rsc.org

Table 4: Examples of Potassium-Zinc Phosphate Glass Synthesis Conditions

Glass SystemMelting TemperatureQuenching MethodAnnealing TemperatureReference
(45-x)P₂O₅:10ZnO:10Li₂O:10CaO:10K₂O:15Nb₂O₅:xPr₆O₁₁1175°CPouring on a preheated steel plate.350°C ncert.gov.in
Phosphate-Sulfate glass with K₂SO₄, ZnSO₄·H₂O, ZnO, etc.~600°CPouring rapidly onto a room temperature aluminum plate.Not specified google.com
P₂O₅–K₂O–Na₂O–ZnO–H₂O (amorphous hydrated material)300 - 800°CEvaporation/heating in an oven (not quenching).Not applicable rsc.org
(55-x)P₂O₅:(30+x)ZnO:15Na₂O (glass-ceramic)Not specifiedPouring in air between two brass plates.150°C d-nb.info

Biological and Bio-mediated Synthesis Routes (as applicable to related zinc phosphates)

Biological and bio-mediated synthesis routes offer environmentally friendly, cost-effective, and sustainable alternatives to conventional physical and chemical methods for producing zinc phosphate nanoparticles. researchgate.netnih.gov These green synthesis approaches utilize biological systems such as microorganisms (bacteria, fungi, yeast) and plant extracts to mediate the formation of nanoparticles with controlled properties. researchgate.netnih.govresearchgate.net While direct biological synthesis of this compound is not extensively documented, the principles are demonstrated through the synthesis of related zinc phosphate compounds. These methods are gaining attention due to their operation at ambient temperatures and pressures, reduced energy consumption, and avoidance of toxic chemicals. nih.govresearchgate.netdaneshyari.com

The core principle of bio-mediated synthesis lies in the process of biomineralization, where organisms or their components direct the nucleation and growth of inorganic structures. daneshyari.com Biomolecules such as proteins, enzymes, and polysaccharides present in these biological systems can act as templates, capping agents, and reducing agents, thereby controlling the size, shape, and crystalline phase of the resulting nanoparticles. researchgate.netdaneshyari.com

Microorganism-Mediated Synthesis

Bacteria, fungi, and yeast have been successfully employed for the biosynthesis of zinc phosphate nanoparticles. These microorganisms can produce various metabolites and possess cellular structures that facilitate the precipitation and stabilization of the nanoparticles. researchgate.netresearchgate.net

Bacteria: The bacterium Enterobacter aerogenes has been used to synthesize zinc phosphate nanoparticles with an average size of 30-35 nm. nih.govresearchgate.net In this method, zinc nitrate (B79036) and diammonium hydrogen phosphate are precipitated in the presence of the bacterial cells, which act as the synthetic intermediate. nih.gov Similarly, Bacillus subtilis has been utilized to produce zinc phosphate nanocrystals (hopeite, Zn₃(PO₄)₂·4H₂O), demonstrating a sustainable and energy-efficient approach. researchgate.net The use of bacteria offers a process that is considered safe and free from toxic chemical contaminants. researchgate.netresearchgate.net

Fungi: Fungi are also effective agents for nanoparticle synthesis due to the active biomolecules they produce, which can control the biochemical composition, size distribution, and shape of the nanoparticles. researchgate.net For instance, the extracellular secretions of Aspergillus fumigatus have been used to synthesize zinc phosphate-based nanosheets. nih.gov The fungal filtrate, containing various enzymes and proteins, mediates the reaction when mixed with a zinc salt solution. nih.gov The fungus Trichoderma harzianum has also been explored for synthesizing zinc oxide nanoparticles, a related zinc compound, highlighting the potential of fungi in metal-based nanoparticle synthesis. frontiersin.org

Yeast: Yeast cells have been utilized in a biomimetic approach to synthesize zinc phosphate nanoparticles. daneshyari.com This method is based on the principles of biomineralization, where the yeast cells provide a template for the chemical precipitation of the nanoparticles at low temperatures and normal pressure. daneshyari.com This single-stage synthesis is noted for being cost-effective and easy to control. daneshyari.com

Plant-Mediated Synthesis (Phytosynthesis)

The use of plant extracts is a prominent green synthesis method due to the wide availability of plants, safety, and simplicity of the process. researchgate.net

Plant Extracts: Extracts from various parts of plants, such as leaves and fruits, contain a rich mixture of metabolites like flavonoids, alkaloids, and polyphenols. These compounds can act as reducing and capping agents, facilitating the formation of nanoparticles. acs.orgmdpi.com For example, Curcuma (turmeric) extract has been successfully used for the green synthesis of zinc phosphate nanoparticles (Zn₃(PO₄)₂). pjsir.org This method is valued for its simplicity and eco-friendliness. pjsir.org While not specific to this compound, the synthesis of zinc oxide nanoparticles using extracts from Myristica fragrans (nutmeg) and Psidium guajava (guava) further illustrates the versatility of plant-based routes for producing zinc-containing nanomaterials. acs.orgmdpi.com

The following table summarizes research findings on the biological and bio-mediated synthesis of zinc phosphates.

Biological AgentPrecursorsSynthesized CompoundParticle CharacteristicsKey FindingsReference(s)
Enterobacter aerogenes (Bacteria)Zinc Nitrate (Zn(NO₃)₂·6H₂O), Diammonium hydrogen phosphate ((NH₄)₂HPO₄)Zinc Phosphate (ZnP)Average size: 30-35 nmA simple, non-toxic, and environmentally friendly synthesis route. The resulting nanoparticles showed promising anti-corrosion and antibacterial properties. nih.govresearchgate.net
Bacillus subtilis (Bacteria)Not specifiedZinc Phosphate Nanocrystals (Hopeite, Zn₃(PO₄)₂·4H₂O and α-Zinc Phosphate)Orthorhombic and monoclinic structuresA sustainable, economical, and energy-efficient approach producing biocompatible nanocrystals with controlled properties. researchgate.net
Aspergillus fumigatus (Fungus)Zinc Nitrate (ZnNO₃·6H₂O)Zinc Phosphate-based nanosheets (ZnP-nps)Nanosheet crystal morphologyThe fungal supernatant successfully mediated the synthesis. The resulting nanosheets exhibited significant antibacterial and antioxidant activities. nih.gov
Yeast CellsNot specifiedZinc Phosphate (Zn₃(PO₄)₂)NanoparticlesA cost-effective, single-stage biomimetic synthesis performed at low temperature and normal pressure. daneshyari.com
Curcuma Extract (Plant)Not specifiedZinc Phosphate (Zn₃(PO₄)₂)NanoparticlesAn alternative to classical physical and chemical methods, noted for its simplicity and eco-friendliness. pjsir.org

Crystallographic and Structural Characterization of Potassium Zinc Phosphate

Advanced X-ray Diffraction Studies

X-ray diffraction (XRD) is a cornerstone technique for elucidating the three-dimensional structure of crystalline materials. By analyzing the patterns of scattered X-rays, researchers can determine crystal structures, identify phases, and assess material purity.

Single-crystal X-ray diffraction provides the most precise information about the atomic arrangement within a crystal lattice. For the potassium zinc phosphate (B84403) family, this technique has been instrumental in determining the structures of various diphosphate (B83284) and monophosphate compounds.

Single crystals of a potassium zinc phosphate with the formula K₂(Zn₃P₄O₁₄) have been successfully grown and their structure determined using single-crystal X-ray diffraction. researchgate.netresearchgate.net Similarly, the crystal structure of sodium potassium zinc diphosphate (NaKZnP₂O₇) was determined by single-crystal X-ray diffraction, revealing a monoclinic system with the space group P2₁/n. researchgate.net The structure of NaKZnP₂O₇ features a three-dimensional tetrahedral zinc phosphate framework with channels where sodium and potassium atoms reside. researchgate.net

The investigation of solid solutions, such as LiₓNa₁₋ₓKZnP₂O₇, has also been carried out using single-crystal X-ray diffraction. researchgate.net These studies help in understanding the effects of cation substitution on the crystal structure. For instance, the crystal structure of Li₀.₅Na₀.₁₅K₀.₈₅ZnP₂O₆.₇₅ was found to be monoclinic with a space group of P2₁/n, characterized by a framework of PO₄, ZnO₄, and LiO₄ tetrahedra. researchgate.net

In the case of potassium zinc monophosphates, different temperature forms (polymorphs) have been identified. The α-KZnPO₄ form possesses a hexagonal symmetry with the space group P6₃. doi.org In contrast, the medium-temperature (β) and high-temperature (γ) forms exhibit orthorhombic cells with the space group Pna2₁ or Pnma. doi.org A second low-temperature form, denoted as δ-KZnPO₄, is isostructural with NH₄ZnPO₄I and its structural parameters have been refined. cambridge.org

Table 1: Selected Crystallographic Data for Potassium Zinc Phosphates from Single-Crystal XRD

CompoundFormulaCrystal SystemSpace GroupLattice Parameters
This compoundK₂(Zn₃P₄O₁₄)MonoclinicP2₁/ca = 7.7119(8) Å, b = 10.5245(9) Å, c = 7.8034(9) Å, β = 103.862(5)°
Sodium Potassium Zinc DiphosphateNaKZnP₂O₇MonoclinicP2₁/na = 12.585(5) Å, b = 7.277(5) Å, c = 7.428(5) Å, β = 90.00(5)°
β-Potassium Zinc Monophosphateβ-KZnPO₄OrthorhombicPna2₁a = 10.518(3) Å, b = 6.075(2) Å, c = 5.263(1) Å (at 750°C)
γ-Potassium Zinc Monophosphateγ-KZnPO₄OrthorhombicPnmaa = 10.551(3) Å, b = 6.096(2) Å, c = 5.279(1) Å (at 880°C)

Note: The data presented is based on available research and may vary depending on the specific synthesis conditions and analytical methods used.

Powder X-ray diffraction (PXRD) is a versatile and widely used technique for the routine characterization of polycrystalline materials. It is essential for identifying the crystalline phases present in a sample and for assessing its purity by comparing the experimental diffraction pattern to reference patterns from databases. acs.orgrsc.org

In the synthesis of this compound pigments, PXRD is used to identify the major and minor phases. icrc.ac.ir For example, in one study, KZnPO₄ and KZn₂(PO₄)(HPO₄) were identified as the major phases, with ZnO as a minor phase. icrc.ac.ir The relative intensity of the diffraction peaks can indicate the predominant phase in the synthesized powder. icrc.ac.ir The amorphous or crystalline nature of prepared glass samples can also be confirmed by the absence or presence of sharp diffraction peaks. ijraset.com

The Rietveld method, a powerful technique for analyzing powder diffraction data, has been employed to refine the crystal structure of this compound compounds. researchgate.netdoi.org This method was used to determine the structure of the β and γ forms of KZnPO₄ from high-temperature powder diffraction patterns. doi.org Similarly, the structural parameters of δ-KZnPO₄ were refined using Rietveld analysis of its XRPD data. cambridge.org The purity of synthesized materials is often checked by comparing the measured PXRD pattern with a simulated pattern based on single-crystal data or with standard database patterns. rsc.orgmdpi.com A good match between the experimental and reference patterns confirms the phase purity of the sample. acs.orgrsc.org

Studying materials at elevated temperatures is crucial for understanding their thermal stability and phase transitions. High-temperature X-ray diffraction (HTXRD) allows for the in-situ investigation of crystal structures as a function of temperature.

HTXRD studies have been conducted on solid solutions of LiₓNa₁₋ₓKZnP₂O₇. researchgate.net These investigations are critical for determining phase equilibria and constructing phase diagrams. researchgate.net For the LiₓNa₁₋ₓKZnP₂O₇ system, a miscibility gap was identified for compositions where 0.8 < x < 1.0, and a binodal curve was constructed using the HTXRD data. researchgate.net The studies also revealed a similarity between thermal and compositional deformation of the crystal structure; an increase in the average metal radius by 0.01 Å resulted in structural deformations equivalent to a temperature increase of 31 °C. researchgate.net Investigations into the thermal expansion of related materials, such as lithium tetraborate, have also utilized high-temperature X-ray powder diffraction to resolve controversies regarding their thermal behavior. ksc.ru

Spectroscopic Investigations of Molecular Structure and Bonding in this compound

While XRD reveals the long-range ordered arrangement of atoms in a crystal, spectroscopic techniques probe the short-range order, chemical bonds, and functional groups within a material.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical tool used to identify the functional groups present in a compound by measuring the absorption of infrared radiation.

In the study of this compound and related materials, FTIR spectra confirm the presence of characteristic vibrational bands. aut.ac.ir For synthesized this compound pigments, absorption bands in the region of 3160.8-3429 cm⁻¹ are characteristic of O-H stretching vibrations from hydroxyl groups, while bands around 1559-1618 cm⁻¹ are assigned to the H-O-H bending of physically adsorbed water. icrc.ac.ir

The phosphate group (PO₄) gives rise to several distinct bands. Vibrations corresponding to P-O bending and stretching are observed in the 712-782 cm⁻¹ range. icrc.ac.ir The stretching vibrations of P=O bonds appear between 1211 and 1488 cm⁻¹. icrc.ac.ir Bands associated with Zn-O-P vibrations are typically found in the 962-1140 cm⁻¹ region. icrc.ac.ir Furthermore, a band around 492 cm⁻¹ has been attributed to K-O absorption. icrc.ac.ir Analysis of FTIR spectra can also elucidate the structural role of various components; for instance, in copper-doped this compound glass, FTIR analysis confirmed that CuO acts as a network modifier. researchgate.net

Table 2: Typical FTIR Band Assignments for Potassium Zinc Phosphates

Wavenumber Range (cm⁻¹)AssignmentReference
3160 - 3429O-H stretching vibrations icrc.ac.ir
1559 - 1618H-O-H bending (adsorbed water) icrc.ac.ir
1211 - 1488P=O stretching vibrations icrc.ac.ir
962 - 1140Zn-O-P vibrations icrc.ac.ir
712 - 782P-O bending and stretching icrc.ac.ir
~492K-O absorption icrc.ac.ir

Note: The exact positions of the bands can vary based on the specific composition and structure of the compound.

Raman spectroscopy is a complementary technique to FTIR that provides information about the vibrational modes of molecules. It is particularly sensitive to symmetric vibrations and bonds involving heavier atoms.

For this compound pigments, Raman spectroscopy has been used to identify the constituent phases. icrc.ac.ir The spectra show characteristic bands for K-O, Zn-O, P-O-P, PO₂, and PO₃, confirming the presence of potassium, zinc, oxygen, and phosphorus and indicating the absence of unwanted impurities. icrc.ac.ir The presence of the diphosphate (P₂O₇) functional group is also confirmed by Raman spectroscopy. researchgate.net

In comparative studies of zinc phosphate minerals, Raman spectroscopy has proven to be highly effective. nih.gov The Raman spectrum of the PO₄ stretching region often shows better-resolved peaks compared to the complex, overlapping bands in the corresponding infrared spectra. nih.gov This makes Raman spectroscopy a valuable tool for identifying specific zinc phosphate minerals and for studying the evolution of zinc phosphate films. nih.gov In phosphate glasses, Raman spectra can reveal intense stretching vibration modes of P-O-P bonds and symmetrical stretching modes of (PO₄)³⁻ units. unavarra.es

Table 3: Raman Band Assignments for this compound Pigment

BandAssignmentReference
K-OPotassium-Oxygen bond vibration icrc.ac.ir
Zn-OZinc-Oxygen bond vibration icrc.ac.ir
P-O-PDiphosphate linkage vibration icrc.ac.ir
PO₂Phosphate group vibration icrc.ac.ir
PO₃Phosphate group vibration icrc.ac.ir

Note: Specific wavenumbers for these assignments are dependent on the material's specific phase and crystallinity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 31P MAS NMR) for Local Structural Environments

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P Magic Angle Spinning (MAS) NMR, is a powerful, non-destructive technique for probing the local chemical environment of phosphorus atoms in solid materials. The ³¹P nucleus is ideal for this purpose due to its 100% natural abundance and high gyromagnetic ratio, which provide excellent NMR sensitivity. mdpi.com The broad chemical shift range of ³¹P allows for the effective separation and identification of different phosphorus environments within a crystal lattice or amorphous network. mdpi.com

While direct ³¹P MAS NMR studies specifically on this compound (KZnPO₄) were not prominently found in the surveyed literature, the principles of the technique are well-established through studies of related phosphate compounds. For instance, in magnesium potassium phosphate (MgKPO₄·6H₂O), a related cementitious material, ³¹P MAS NMR is crucial for identifying the primary phosphate phases and monitoring their transformations. researchgate.netwhiterose.ac.uk

The isotropic chemical shift in a ³¹P MAS NMR spectrum is highly sensitive to the nature of the atoms bonded to the phosphate tetrahedron, including the number and type of cations (like K⁺ and Zn²⁺), the P-O bond lengths, and bond angles. For example, studies on various metaphosphate glasses show that the ionic potential of the modifying cation systematically alters the ³¹P chemical shift. researchgate.net In zinc phosphate compounds, distinct resonances can be observed for different crystallographically inequivalent phosphorus sites. The ³¹P MAS NMR spectrum of α-Zn₂P₂O₇, for example, displays three isotropic resonances at -21.1, -18.8, and -15.8 ppm, confirming the non-equivalency of the phosphorus atoms in the structure.

In a hypothetical ³¹P MAS NMR analysis of this compound, one would expect the spectrum to reveal details about the local symmetry of the PO₄ tetrahedra and the coordination with surrounding potassium and zinc ions. The presence of multiple peaks would indicate different crystallographic sites for phosphorus, while the peak positions would offer clues about the electronic environment.

Table 1: Representative ³¹P MAS NMR Isotropic Chemical Shifts for Various Phosphate Compounds This table illustrates typical chemical shift ranges for related phosphate materials to provide context for potential analysis of this compound.

Compound/PhaseIsotropic Chemical Shift (δ) / ppmReference
α-Zn₂P₂O₇-15.8, -18.8, -21.1
Magnesium Potassium Phosphate (Struvite-K)~7.5 researchgate.net
Amorphous Calcium PhosphateBroad resonances
85% H₃PO₄ (Reference)0.0 whiterose.ac.uk

Electron Microscopy and Morphological Analysis

Electron microscopy techniques are indispensable for visualizing the surface features, shape, and internal structure of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS/EDX) for Surface Morphology and Elemental Composition

Scanning Electron Microscopy (SEM) is widely used to investigate the surface morphology of this compound (PZP) pigments. Studies show that the synthesis method significantly influences the particle shape and size. For instance, PZP synthesized via a co-precipitation method exhibits particles with distinct rod-like morphologies, which can grow to several hundred micrometers. sid.ir This contrasts with the non-uniform shape and smaller size of conventional zinc phosphate powders. sid.ir

Energy Dispersive X-ray Spectroscopy (EDS or EDX), an analytical technique combined with SEM, confirms the elemental composition of the material. In the analysis of PZP, EDS spectra verify the presence of potassium (K), zinc (Zn), phosphorus (P), and oxygen (O) as the main constituent elements. sid.iricrc.ac.ir This analysis is also crucial for studying the interaction of PZP with substrates. For example, when used as a corrosion-inhibiting pigment on mild steel, SEM-EDX analysis of the steel surface after immersion in a PZP extract reveals a precipitated film containing zinc and phosphorus, confirming the pigment's protective mechanism. sid.irampp.orgsemanticscholar.org

Table 2: Example of Elemental Composition of a Steel Surface Protected by this compound (PZP) Extract, Determined by EDX

ElementWeight % (in Blank Solution)Weight % (in ZP Extract)Weight % (in PZP Extract)
O1.815.617.5
P0.08.810.3
Fe98.267.560.1
Zn0.08.112.1
Source: Adapted from data presented in a comparative study of zinc phosphate (ZP) and this compound (PZP) pigments. sid.ir

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Nanocrystal Microstructure

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) are employed to study the microstructure of materials at the nanoscale, including particle size, shape, dispersion, and crystallinity. While specific TEM/HRTEM studies focusing on this compound nanocrystals were not found in the provided search results, research on zinc phosphate nanocrystals illustrates the utility of this technique.

TEM imaging of zinc phosphate nanocrystals synthesized via methods like an ultrasonic-template-microwave assisted route shows well-dispersed particles with sizes ranging from 10 to 32 nm. researchgate.net Selected Area Electron Diffraction (SAED), a technique available in TEM, can be used to confirm the crystalline nature of the nanoparticles. For instance, the SAED pattern for Co₂P nanocrystals has been indexed to an orthorhombic crystal structure, confirming their crystallinity. researchgate.net HRTEM would further allow for the visualization of the crystal lattice fringes, providing direct evidence of the crystalline structure and revealing any defects. This level of analysis would be critical for understanding the properties of this compound if produced in nanocrystalline form.

Other Advanced Characterization Techniques

Differential Thermal Analysis (DTA) and Thermal Gravimetric Analysis (TGA) for Thermal Stability and Decomposition

Thermal analysis techniques like TGA and DTA are used to investigate the thermal stability, phase transitions, and decomposition behavior of materials as a function of temperature.

Thermogravimetric Analysis (TGA) of this compound (PZP) has shown a mass loss of approximately 2.5% in the temperature range of 423–580°C. researchgate.net This weight loss is attributed to the removal of chemically bound water molecules resulting from the condensation of hydrogen phosphate (HPO₄²⁻) groups. researchgate.net In a study on a hydrated potassium-zinc-phosphate material (P50Zn25), TGA revealed multiple mass loss events, including a significant loss between 300°C and 520°C, corresponding to dehydration. rsc.org

Differential Thermal Analysis (DTA) complements TGA by detecting endothermic or exothermic events. For the related compound struvite-K (MgKPO₄·6H₂O), DTA shows a major endothermic peak between 150 and 200°C, corresponding to a one-step dehydration process observed in TGA. whiterose.ac.uk At higher temperatures (around 405°C), an exothermic event with no associated mass loss is observed, indicating a phase transition, likely the crystallization of the dehydrated amorphous phase into a more stable crystalline form. whiterose.ac.uk Similar analyses for this compound would provide crucial information on its dehydration temperatures and structural transformations upon heating.

Table 3: Thermal Analysis Data for this compound and a Related Compound

MaterialTechniqueTemperature Range (°C)ObservationInterpretationReference
This compound (PZP)TGA423 - 580~2.5% mass lossLoss of chemical water from HPO₄²⁻ condensation researchgate.net
Struvite-K (MgKPO₄·6H₂O)TGA/DTA40 - 20039.73% mass loss, Endothermic peakOne-step dehydration whiterose.ac.uk
Struvite-K (Dehydrated)DTA380 - 445Exothermic peak (no mass loss)Crystallization of the amorphous phase whiterose.ac.uk

Impedance Spectroscopy for Electrical Characterization of Potassium Zinc Diphosphates

Impedance spectroscopy is a powerful method for characterizing the electrical properties of materials, including conductivity and dielectric behavior. This technique has been applied to study potassium zinc diphosphate (K₂ZnP₂O₇), also known as potassium zinc pyrophosphate.

A study on K₂ZnP₂O₇, synthesized by a solid-state reaction, confirmed its crystallization in a tetragonal system. researchgate.net The electrical conductivity and modulus properties were investigated over a range of temperatures and frequencies. The analysis of the frequency dependence of AC conductivity showed that the conduction mechanism is consistent with Jonscher's universal power law. The temperature dependence of both AC and DC conductivity indicated that the electrical conduction is a thermally activated process. researchgate.net

Polymorphism and Phase Transition Phenomena in Potassium Zinc Phosphate Materials

Low, Medium, and High-Temperature Polymorphs of KZnPO₄ (α, β, γ forms)

Potassium zinc phosphate (B84403) (KZnPO₄) is known to exist in at least three different polymorphic forms at various temperatures: a low-temperature (α) form, a medium-temperature (β) form, and a high-temperature (γ) form. doi.orgresearchgate.net All these structures are classified under the stuffed tridymite family, characterized by a framework of corner-sharing ZnO₄ and PO₄ tetrahedra. doi.org The compound undergoes two major phase transitions at 691 °C and 783 °C. doi.orgresearchgate.net

The low-temperature α-KZnPO₄ possesses a hexagonal crystal system with the space group P6₃. doi.orgresearchgate.net As the temperature increases, it transitions to the medium-temperature β-KZnPO₄ form at 691°C. doi.org This β-polymorph has an orthorhombic crystal structure with the space group Pna2₁. doi.orgresearchgate.net Upon further heating to 783°C, it transforms into the high-temperature γ-KZnPO₄, which is also orthorhombic but has a different space group, Pnma. doi.orgresearchgate.net A second low-temperature form, denoted as δ-KZnPO₄, has also been identified and is isostructural with NH₄ZnPO₄ I. researchgate.net

Table 1: Polymorphs of KZnPO₄ and Their Crystal Structures

Polymorph Temperature Range Crystal System Space Group
α-KZnPO₄ Low-Temperature Hexagonal P6₃
β-KZnPO₄ Medium-Temperature Orthorhombic Pna2₁
γ-KZnPO₄ High-Temperature Orthorhombic Pnma

Data sourced from multiple studies. doi.orgresearchgate.net

Topological Phase Transitions and Structural Reorganization in KZn(PO₃)₃

A related compound, potassium zinc polyphosphate (KZn(PO₃)₃), exhibits a remarkable topological phase transition that leads to significant changes in its structure. nih.govresearchgate.net This transition involves a fundamental reorganization of the phosphate anionic chains. nih.gov

In its low-temperature state, KZn(PO₃)₃ features infinite (PO₄)∞-chains. nih.govresearchgate.net Upon heating, it undergoes a phase transition that results in the structural reorganization of these infinite chains into discrete, cyclic P₃O₉-rings. nih.govresearchgate.net This change from infinite chains (C∞ symmetry) to discrete rings (C3 symmetry) is an unprecedented type of topological phase transition. nih.gov This is distinct from typical phase transitions as it alters the fundamental connectivity, or topology, of the phosphate framework. nih.govaps.org

Negative Thermal Expansion Mechanisms in Potassium Zinc Phosphate Materials

The topological phase transition in KZn(PO₃)₃ is directly responsible for its giant negative thermal expansion (NTE), a counterintuitive property where the material contracts upon heating. nih.govresearchgate.net This compound shows a volumetric contraction (ΔV/V) of -11.49% during its phase transition. nih.govresearchgate.net

The mechanism behind this significant NTE is threefold:

Reduced K-K Distance: The structural reorganization minimizes electrostatic repulsion by reducing the distance between potassium ions (K-K). nih.govresearchgate.net

Covalent Bond Rearrangement: The transformation from infinite chains to rings is enabled by the rearrangement of covalent bonds. nih.govresearchgate.net

Vibrational Modes: Pronounced vibrational modes of specific oxygen atoms (O1) destabilize the anionic chains, promoting their cleavage and subsequent reorganization into rings. nih.govresearchgate.net

These cooperative effects drive the large-scale contraction. nih.gov The resulting hexagonal-closed-packed (hcp) arrangement of the K+ sublattice further contributes to the structural contraction. nih.govresearchgate.net This mechanism, rooted in a topological phase transition, highlights a novel pathway for designing materials with strong NTE properties. nih.gov

Advanced Functional Applications of Potassium Zinc Phosphate Materials

Corrosion Inhibition in Metallic Substrates

Potassium zinc phosphate (B84403) (PZP) has emerged as a key component in the formulation of non-toxic, anti-corrosive pigments, representing a second generation of zinc phosphate-based inhibitors. ampp.orgsemanticscholar.org These pigments are designed to offer enhanced protection for metallic substrates, such as carbon steel, by actively interfering with the corrosion process. ampp.orgtuiasi.ro

The primary mechanism by which potassium zinc phosphate pigments inhibit corrosion is through the formation of a compact, adherent protective layer on the metal surface. ampp.orgtuiasi.rotribology.rs This process involves several key steps. When an organic coating containing PZP is damaged, aggressive species like water and oxygen can reach the underlying metal. The PZP pigment, which has a higher solubility than conventional zinc phosphate, dissolves partially, releasing inhibitive ions—specifically phosphate (PO₄³⁻), zinc (Zn²⁺), and potassium (K⁺)—into the aqueous environment at the defect site. ampp.orgicrc.ac.irresearchgate.net

These released ions interact with the metallic substrate and the products of the initial corrosion reactions. The phosphate ions (PO₄³⁻) act as anodic inhibitors. ampp.org They react with the iron ions (Fe²⁺) produced at the anodic sites of the corrosion cell, forming a stable, insoluble layer of iron phosphates. tuiasi.roicrc.ac.ir This layer effectively passivates the anodic areas, restricting further dissolution of the metal. ampp.orgresearchgate.net

Simultaneously, the zinc ions (Zn²⁺) function as cathodic inhibitors. They migrate to the cathodic sites where oxygen reduction occurs, leading to an increase in local pH due to the formation of hydroxide (B78521) ions (OH⁻). This localized alkalinity causes the precipitation of zinc hydroxide (Zn(OH)₂) or zinc oxide on the cathodic areas. tribology.rsicrc.ac.ir This deposit acts as a physical barrier, hindering the cathodic reaction rate. scientific.net

The combination of these anodic and cathodic inhibition processes results in the formation of a comprehensive, semi-protective film composed of metal oxides/hydroxides and phosphates. ampp.org Scanning electron microscopy (SEM) studies have confirmed that a compact layer forms on steel samples immersed in PZP extract solutions, in contrast to the loosely adherent corrosion products seen in blank or standard zinc phosphate solutions. ampp.orgicrc.ac.ir Energy-dispersive X-ray spectroscopy (EDX) analysis of these protected surfaces reveals the presence of phosphorus, zinc, and potassium, confirming the deposition of species released from the pigment. icrc.ac.ir This dual-action, mixed inhibition mechanism is responsible for the superior protective performance of this compound pigments. ampp.org

To further enhance the protective capabilities of this compound, researchers have developed fourth-generation pigments by incorporating organic corrosion inhibitors, such as benzotriazole (B28993) (BTA), directly into the pigment's structure during synthesis. ampp.orgresearchgate.net This creates a composite pigment, often denoted as PZP-BTA, which exhibits a synergistic inhibitory effect, meaning the combined protection is greater than the sum of the individual components. ampp.org

The synergy arises from the dual functionality provided by the inorganic PZP and the organic BTA. The PZP component functions as described previously, providing anodic inhibition via phosphate ions and cathodic inhibition via zinc ions. ampp.org BTA is a well-known organic inhibitor that is particularly effective for protecting steel. emerald.com When released from the PZP-BTA pigment, BTA molecules adsorb onto the metal surface, forming a protective, hydrophobic film. ampp.org This organic layer acts as an additional barrier, further isolating the metal from the corrosive environment.

Electrochemical studies show that while PZP primarily acts as a mixed inhibitor with a dominant anodic effect, the addition of BTA enhances the cathodic inhibition significantly. ampp.org The BTA released from the composite pigment suppresses the cathodic reaction kinetics more strongly than PZP alone. ampp.orgsemanticscholar.org Furthermore, XPS analysis has detected the presence of Zn-N and Fe-N complexes on steel surfaces exposed to PZP-BTA extracts, confirming the interaction of BTA with the surface and with the released zinc ions. ampp.org Interestingly, the presence of BTA in the pigment structure can slightly reduce the dissolution rate of the inorganic PZP component, leading to a more controlled and sustained release of all inhibitive species. ampp.org The result is a true mixed inhibitor that acts powerfully on both anodic and cathodic sites, providing superior long-term corrosion protection compared to PZP alone. ampp.org

The inhibitive performance of this compound is rigorously evaluated using various electrochemical techniques, both in pigment extract solutions and in formulated coatings. ampp.orgmdpi.com These methods provide quantitative data on the effectiveness of the corrosion protection. paint.org

Potentiodynamic Polarization: This technique measures the relationship between the applied potential and the resulting current. For carbon steel immersed in a 3.5 wt% NaCl solution, the addition of PZP extract shifts the corrosion potential (Ecorr) to more positive (anodic) values and significantly reduces the corrosion current density (Icorr). ampp.orgscielo.br This indicates a mixed inhibition mechanism with a dominant anodic effect. ampp.org The polarization resistance (Rp), which is inversely proportional to the corrosion rate, is markedly higher in the presence of PZP extract compared to a blank solution or a conventional zinc phosphate extract. ampp.orgscielo.br

Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful non-destructive technique used to study the properties of the protective layer and the coating itself. mdpi.compaint.org In Nyquist plots for mild steel in a PZP extract, the appearance of a second relaxation time or a larger capacitive loop diameter compared to the blank solution signifies the formation of a protective film on the steel surface. icrc.ac.ir The charge transfer resistance (Rct), a key parameter derived from EIS data, is substantially higher for steel in PZP extracts, indicating a slower corrosion process. icrc.ac.irmdpi.com For coatings containing PZP pigments, EIS measurements show high impedance values, particularly at low frequencies, which correlate with excellent barrier properties and corrosion resistance. scientific.netnih.gov

The table below summarizes typical findings from electrochemical tests comparing different inhibitor extracts.

Test SolutionCorrosion Potential (Ecorr) vs. Ag/AgClCorrosion Current Density (Icorr) (µA/cm²)Polarization Resistance (Rp) (kΩ·cm²)Inhibition Efficiency (η%)
Blank (3.5% NaCl)-680 mV10.52.5-
Zinc Phosphate (ZP) Extract-675 mV9.82.7~6.7%
This compound (PZP) Extract-640 mV2.112.8~80.0%
PZP-Benzotriazole (PZP-BTA) Extract-630 mV1.518.1~85.7%

Note: The values presented are illustrative and based on trends reported in scientific literature. ampp.org

These electrochemical evaluations consistently demonstrate that this compound, especially when modified with organic inhibitors, provides significantly enhanced corrosion protection for metallic substrates compared to conventional zinc phosphate. ampp.orgscientific.net

Research has shown that the synthesis process can be controlled to produce PZP particles with specific morphologies. For instance, co-precipitation methods have been used to synthesize PZP pigments with extra-grown, rod-like morphologies. icrc.ac.ir This particular shape can be advantageous compared to the more common nodular or spherical shapes of conventional zinc phosphate.

A rod-like or acicular (needle-like) morphology can improve the barrier properties of a coating by creating a more tortuous path for corrosive species to travel through the paint film to reach the metal surface. Furthermore, the particle morphology affects the pigment's solubility. researchgate.net While higher solubility is generally desired for releasing inhibitive ions, the rate of release is critical for long-term protection. The morphology influences the effective surface area available for dissolution, thereby modulating the release of the inhibitive Zn²⁺ and PO₄³⁻ ions. Studies comparing PZP with conventional ZP have noted that the distinct, often rod-like, morphology of synthesized PZP contributes to its enhanced inhibitive properties, alongside its inherently greater solubility. icrc.ac.ir The optimization of pigment morphology is therefore a key strategy in designing next-generation anti-corrosive coatings. mdpi.comresearchgate.net

Luminescent and Phosphor Applications

Beyond corrosion protection, this compound compounds, particularly potassium zinc diphosphates (pyrophosphates), are being developed as promising host materials for phosphors. researchgate.netmyu-group.co.jp A phosphor is a substance that emits light (luminescence) when exposed to some form of energy, such as UV light or an electron beam. wikipedia.org The performance of a phosphor is highly dependent on the properties of its host matrix.

Potassium zinc diphosphate (B83284) (e.g., K₂ZnP₂O₇) serves as an excellent host matrix for phosphors due to its high thermal and chemical stability and its ability to accommodate various luminescent activator ions (dopants) within its crystal lattice. researchgate.netmyu-group.co.jp The development process involves synthesizing the host material, typically via a solid-state reaction at high temperatures, and then intentionally introducing small amounts of activator ions, often rare-earth elements like Europium (Eu³⁺) and Cerium (Ce³⁺) or transition metals like Cobalt (Co²⁺). researchgate.netmyu-group.co.jp

The crystal structure of the potassium zinc diphosphate provides specific crystallographic sites that the dopant ions can occupy. The local crystal field environment around the dopant ion significantly influences the resulting luminescent properties, including the color and efficiency of the emitted light. myu-group.co.jp For example:

K₂ZnP₂O₇ doped with Co²⁺ has been synthesized and shown to produce a blue-emitting phosphor. researchgate.net

KZnPO₄ doped with Eu³⁺ produces a red-orange emission, with the exact color and intensity depending on the symmetry of the site the Eu³⁺ ion occupies. myu-group.co.jp

Co-doping with multiple ions , such as Ce³⁺ and Eu³⁺ in a KZnPO₄ host, allows for the tuning of luminescent properties through energy transfer between the sensitizer (B1316253) (Ce³⁺) and the activator (Eu³⁺), which can enhance the emission intensity. myu-group.co.jp

Research focuses on optimizing the synthesis conditions and the concentration of the dopant to achieve the desired luminescent characteristics for specific applications, such as in the development of white light-emitting diodes (W-LEDs). researchgate.netmyu-group.co.jp The ability of the potassium zinc diphosphate host matrix to efficiently transfer energy to the activator ions makes it a valuable platform for creating novel phosphor materials. researchgate.netresearchgate.net

Spectroscopic Analysis of Luminescence Properties (Excitation/Emission) in Doped this compound Glasses

The luminescence properties of this compound glasses can be tailored by doping with rare-earth ions, making them suitable for various photonic applications. Spectroscopic analysis reveals distinct excitation and emission characteristics depending on the specific dopant ion.

For instance, potassium-zinc phosphate glass singly doped with Samarium (Sm³⁺) exhibits strong orange emission. newsrx.com When excited at 408 nm, this glass shows a prominent emission peak at 592 nm. newsrx.com A spectroscopic analysis of Sm³⁺ and Terbium (Tb³⁺)/Sm³⁺ co-doped potassium-zinc phosphate glasses demonstrated high transparency in the visible region. newsrx.com The Sm³⁺ singly doped glass displayed an intense orange emission at 592 nm under 408 nm excitation. newsrx.com

Glasses co-doped with other rare earths, such as Dysprosium (Dy³⁺) and Europium (Eu³⁺), also show potential for white light applications. In one study, Dy³⁺-doped potassium-zinc-aluminum-phosphate glasses emitted blue, green, and red light when excited at 350 nm. unavarra.es When co-doped with Eu³⁺ and excited at various wavelengths (364, 383, 394, and 463 nm), these glasses produced six emission bands at 483, 575, 593, 615, 662, and 700 nm. unavarra.es Similarly, potassium-zinc phosphate glasses activated with Dy³⁺, Tb³⁺, and their combination have been investigated for multicolor emission. researchgate.net

The following table summarizes key spectroscopic findings for doped this compound glasses from various studies.

Table 1: Spectroscopic Properties of Doped this compound Glasses

Dopant(s) Excitation Wavelength (nm) Major Emission Peaks (nm) Observed Emission Color Reference
Sm³⁺ 408 592 Orange newsrx.com
Tb³⁺/Sm³⁺ 304, 318, 377 Not specified Yellow newsrx.com
Tb³⁺/Sm³⁺ 344, 360 Not specified Orange newsrx.com
Dy³⁺ 350 Blue, Green, Red (specifics not listed) White Light Component unavarra.es
Dy³⁺/Eu³⁺ 364, 383, 394, 463 483, 575, 593, 615, 662, 700 White Light Component unavarra.es

Energy Transfer Mechanisms in Rare-Earth Doped this compound Systems

In co-doped this compound glasses, energy transfer between the rare-earth ions is a critical mechanism that influences the final luminescence output. This process is often non-radiative and depends on the interaction between the sensitizer (donor) and activator (acceptor) ions.

A study on Tb³⁺/Sm³⁺ co-doped potassium-zinc phosphate glasses revealed an energy transfer from terbium to samarium. newsrx.com The overlap of Tb³⁺ emission bands with the Sm³⁺ excitation bands suggested this transfer. newsrx.com Analysis of the Tb³⁺ emission decay behavior confirmed that the energy transfer is non-radiative and occurs from the Tb³⁺: ⁵D₄ energy level with an efficiency of 0.41 within Tb³⁺-Sm³⁺ clusters. newsrx.com

The mechanism of energy transfer is often governed by electric multipolar interactions. In many phosphate glass systems, including zinc phosphate, the energy transfer between donor and acceptor ions like Sm³⁺ is found to be dominated by an electric dipole-dipole interaction. ripublication.com This is often confirmed by analyzing the decay curves using models such as the Inokuti–Hirayama (I-H) model. ripublication.com The efficiency of this non-radiative energy transfer can be significant; for example, in some Tb³⁺/Eu³⁺ co-doped zinc boro-phosphate glasses, the transfer efficiency from Tb³⁺ to Eu³⁺ can be as high as 90%, driven by a dipole-dipole interaction. researchgate.net The location of the dopant activators within the material's structure, such as in core-shell nanoparticles, can also significantly influence the energy transfer channels. rsc.org

White Light-Emitting Diode (WLED) Applications of Potassium-Zinc Phosphate Glasses

The unique luminescence properties of rare-earth-doped this compound glasses make them strong candidates for use as phosphors in white light-emitting diodes (WLEDs). bohrium.comscilit.com By carefully selecting the dopants and their concentrations, it is possible to generate light of various colors, including the components needed for white light.

For example, Sm³⁺ singly doped potassium-zinc phosphate glass, when excited at 408 nm, produces a high-purity orange emission (99% color purity) with a correlated color temperature (CCT) of 1677 K. newsrx.com In Tb³⁺/Sm³⁺ co-doped glasses, yellow and orange emissions can be achieved. newsrx.com Under specific UV excitations (304, 318, and 377 nm), yellow light with a color purity of up to 88% is produced, while other excitation wavelengths (344 and 360 nm) yield orange light with up to 97% purity. newsrx.com

Furthermore, Dy³⁺-doped potassium-zinc phosphate glasses can emit neutral white light. researchgate.net A glass singly doped with Dy³⁺ and excited at 348 nm emits neutral white light with a CCT of 4396 K. researchgate.net Co-doping with Eu³⁺ results in a similar neutral white light emission (CCT of 4017 K). researchgate.net These findings underscore the potential of designing multicolor phosphors based on potassium-zinc phosphate glass for WLEDs and other photonic devices. orcid.org

Catalytic Applications

While direct catalytic applications of this compound are not extensively documented, related phosphate materials demonstrate significant potential in both electrocatalysis and heterogeneous catalysis.

Electrocatalysis in Related Phosphate Systems (e.g., Oxygen Reduction/Evolution Reactions)

Phosphate-based polyanionic frameworks are emerging as promising electrocatalysts for oxygen reduction (ORR) and oxygen evolution reactions (OER), which are crucial for energy technologies like metal-air batteries and water splitting. rsc.org The presence of alkali metal cations and transition metals within the phosphate structure influences the catalytic activity. rsc.org

Cobalt and Iron Phosphates: Transition metal phosphates, such as those containing cobalt, are noted for their high structural stability and good electron-mediating capabilities, making them effective catalysts for OER. researchgate.net Iron-based phosphates have also been identified as efficient precatalysts that can be electrochemically transformed into highly active OER catalysts. acs.org

Molybdenum Phosphates: Molybdenum phosphate-based films, particularly those incorporating a second transition metal like cobalt and potassium as a charge-compensating cation (K-MoCoPO), have been synthesized and evaluated for ORR in acidic conditions. conicet.gov.ar X-ray photoelectron spectroscopy (XPS) analysis of these films confirms the presence of Co(II), phosphates, and molybdenum in a reduced state, which contribute to the catalytic activity. conicet.gov.ar

Zirconium Phosphates: Layered zirconium phosphate (ZrP) has been investigated as a catalyst support for transition metal-based OER electrocatalysts. mdpi.com Systems where transition metals like Fe(II), Fe(III), Co(II), and Ni(II) are either intercalated into or adsorbed onto the ZrP structure have been synthesized and studied for their OER activity in alkaline solutions. mdpi.com

Heterogeneous Catalysis (e.g., Knoevenagel Condensation) with Related Zirconium Potassium Phosphates

The Knoevenagel condensation, a key carbon-carbon bond-forming reaction, can be effectively catalyzed by related solid acid/base materials. rsc.org Potassium-exchanged zirconium hydrogen phosphate (Zr(O₃POK)₂) has been shown to be a powerful heterogeneous basic catalyst for this reaction. rsc.orgresearchgate.net

This catalyst can be prepared in both crystalline and amorphous forms. rsc.org A significant advantage is its high efficiency in solvent-free conditions, which increases the reaction rate. rsc.orgresearchgate.net The product can be easily separated from the solid catalyst by sublimation, avoiding the need for solvents in the purification step. rsc.org Furthermore, the catalyst is easily recovered and shows no significant loss of activity after being recycled multiple times. rsc.orgresearchgate.net This highlights the potential for developing environmentally friendly catalytic processes using such phosphate-based materials. acs.org Porous mixed-metal phosphates, such as magnesium aluminum phosphate, have also shown excellent catalytic performance in Knoevenagel condensation due to their unique surface properties and hierarchical porosity. mdpi.com

Table 2: Performance of Zirconium Potassium Phosphate in Knoevenagel Condensation

Catalyst Reaction Conditions Key Finding Reference
Zr(O₃POK)₂ (crystalline and amorphous) Knoevenagel Condensation Solvent-free Powerful catalyst, increased reaction rate without solvent, easy separation of product. rsc.org

Solid Solution Chemistry and Material Design

The properties of this compound can be systematically modified through the formation of solid solutions, allowing for the design of materials with tailored characteristics. This involves the partial or complete substitution of constituent ions (e.g., K⁺, Zn²⁺) with other ions of similar size and charge.

Studies have been conducted on solid solutions formed in the K₂Zn₃(P₂O₇)₂–Cs₂Zn₃(P₂O₇)₂ system. researchgate.net The formation of phases containing both potassium and cesium cations has been confirmed through solid-phase synthesis and X-ray phase analysis. researchgate.netmedjrf.com These mixed-alkali zinc diphosphate materials are considered promising as host matrices for creating phosphors, as the local ionic environment significantly impacts luminescence properties. researchgate.net

The ability to form complex crystal structures with multiple cations is a known feature of zinc phosphates. For example, single crystals of NaKZnP₂O₇ have been grown, featuring a three-dimensional zinc phosphate framework with channels occupied by both sodium and potassium ions. researchgate.net This demonstrates the structural flexibility of the phosphate framework to accommodate different cations, which is a key principle in designing new functional materials through solid solution chemistry. The synthesis and structural determination of compounds like K₂(Zn₃P₄O₁₄) further contribute to the fundamental understanding required for advanced material design. researchgate.net

Environmental Remediation and Solidification/Stabilization Research

This compound and related compounds play a significant role in the environmental remediation strategy known as solidification/stabilization (S/S). This technology is particularly relevant for treating hazardous wastes containing heavy metals like zinc.

Magnesium potassium phosphate cements (MKPC) are increasingly investigated for the S/S of zinc-contaminated materials, such as industrial sludge and soils. researchgate.netacs.org The primary mechanism involves the chemical reaction of zinc ions with phosphate to form insoluble and stable zinc phosphate compounds, effectively immobilizing the zinc and preventing its leaching into the environment. acs.orgeeer.org

Research shows that when zinc is introduced into the MKPC system, it competes with magnesium for phosphate ions. acs.orgacs.org This competition leads to the formation of various zinc phosphate species. Initially, amorphous zinc phosphate hydrates like Zn₃(PO₄)₂·2H₂O or Zn₃(PO₄)₂·4H₂O may form. acs.orgresearchgate.net In alkaline conditions, these can transform into more stable crystalline forms such as zinc hydroxide phosphate (Zn₂(OH)PO₄). acs.orgnih.govnih.gov The very low solubility of these zinc phosphate compounds is key to their effectiveness in immobilization. For example, the solubility product (Ksp) of Zn₃(PO₄)₂·4H₂O is as low as 10⁻³⁵.³ at 25°C. acs.org

The addition of zinc to MKPC systems has a notable impact on the cement's physical and chemical properties. Key findings from various studies are summarized below:

PropertyEffect of Zinc AdditionResearch Finding
Compressive Strength DecreaseThe formation of zinc phosphates competes with the formation of the main binding phase in MKPC, MgKPO₄·6H₂O, leading to reduced strength. nih.govnih.gov
Setting Time Increase / DelayZinc ions can inhibit the dissolution of magnesia (MgO), a key reactant, thereby delaying the hydration and setting of the cement. researchgate.netacs.org
Microstructure AlterationThe addition of zinc can change the crystal morphology from well-crystallized tabular products to irregular prism-shaped crystals. researchgate.netnih.gov
Immobilization Efficiency HighThe stabilization efficiency for zinc in MKPC systems can reach over 96%, with leaching levels well below regulatory limits. acs.org

Studies using density functional theory (DFT) have revealed that Zn²⁺ has a lower binding energy in the primary MKPC hydration product (MgKPO₄·6H₂O) compared to Mg²⁺, further explaining the disruption in the cement matrix formation. nih.gov Despite the reduction in compressive strength, the high efficiency of zinc immobilization makes MKPC a promising binder for the S/S of zinc-rich hazardous waste. acs.orgacs.org

Theoretical and Computational Investigations of Potassium Zinc Phosphate

Density Functional Theory (DFT) Calculations for Electronic Structure and Binding Energies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in determining the ground-state energy, electron density, and derived properties of molecules and solids.

Detailed research findings from DFT calculations have provided critical data on the electronic properties and stability of zinc phosphate-based materials. For instance, studies on zinc-doped potassium dihydrogen phosphate (B84403) (KDP) have utilized DFT to calculate the formation and binding energies of defects. In these systems, it was determined that zinc ions are most likely to substitute potassium ions. The binding energies of defect clusters, such as a zinc ion paired with a potassium or hydrogen vacancy, have also been computed to understand their impact on the crystal's stability.

Furthermore, DFT calculations have been employed to analyze the electronic structure through the total and partial density of states (TDOS and PDOS). These analyses reveal how dopants like zinc introduce new states within the band gap of the host material, which can influence its optical and electronic properties. While not directly on potassium zinc phosphate, DFT studies on related compounds like disodium (B8443419) zinc diphosphate (B83284) (Na2ZnP2O7) have successfully calculated lattice parameters and predicted a wide, direct band gap, indicating its potential for applications in ultraviolet light-emitting or absorbing devices. The partial density of states in these studies highlights the significant contribution of the zinc orbitals to the electronic structure. In studies of magnesium potassium phosphate cement, DFT has been used to show that Zn2+ has a lower binding energy compared to Mg2+, which affects the formation of the primary hydration product.

Table 1: Representative Data from DFT Calculations on Related Phosphate Systems
SystemCalculated PropertyKey FindingReference
Zn-doped KH2PO4Defect Formation EnergyZn substitution for K is the most stable point defect.
Zn-doped KH2PO4Binding Energy of Defect ClustersZnK+ can form stable pairs with VK- and VH- vacancies.
Na2ZnP2O7Electronic Band StructurePredicted to be a wide-gap semiconductor with a direct band gap of 4.95 eV.
MgKPO4·6H2OBinding EnergyZn2+ exhibits a lower binding energy compared to Mg2+.

Ab Initio Molecular Dynamics Simulations for Structural Reorganization

Ab initio molecular dynamics (AIMD) is a simulation technique that computes the forces acting on atoms directly from electronic structure calculations, typically DFT, at each time step. This method is particularly useful for studying dynamic processes, including structural transformations and reactions, without the need for pre-defined interatomic potentials.

A significant application of AIMD in the study of potassium zinc phosphates has been in understanding complex structural reorganizations. For the compound KZn(PO₃)₃, AIMD simulations were crucial in elucidating an exceptional negative thermal expansion behavior. These simulations revealed a topological phase transition where the structure reorganizes from one characterized by infinite (PO₄)∞-chains to one with discrete P₃O₉-rings. The AIMD simulations provided a step-by-step visualization of this bond-breaking and bond-forming process, which is fundamental to the material's unusual thermal properties.

Methodologically similar AIMD studies on metathiophosphates have also shed light on the formation of phosphate chains. These simulations show how molecules can react to form P-O-P linkages, a process vital for the polymerization of phosphates. The insights gained from such simulations are transferable to understanding the stability and formation of the phosphate backbone in crystalline structures like this compound.

Table 2: Key Findings from Ab Initio Molecular Dynamics Simulations
Material/SystemPhenomenon StudiedKey Insight from AIMDReference
KZn(PO₃)₃Structural ReorganizationRevealed a topological phase transition from infinite (PO₄)∞-chains to discrete P₃O₉-rings.
MetathiophosphatesPhosphate Chain FormationDemonstrated the reaction pathways leading to the formation of P-O-P linkages.

Computational Modeling of Phase Transitions and Thermal Behavior

Computational modeling, encompassing techniques like variable-cell nudged elastic band calculations and self-consistent phonon calculations, is essential for understanding and predicting phase transitions and thermal properties of materials.

For KZn(PO₃)₃, computational modeling has been central to explaining its giant negative thermal expansion. Models revealed a threefold mechanism driving this behavior: the reduction of K-K distance to minimize electrostatic repulsion, covalent bond rearrangement enabling the chain-to-ring transformation, and specific vibrational modes that destabilize the anionic chains, promoting their cleavage. These computational approaches allow for the decomposition of complex phenomena into understandable contributing factors.

Thermal

Future Research Directions and Emerging Opportunities

Development of Novel Synthesis Routes for Enhanced Properties of Potassium Zinc Phosphate (B84403)

The properties of potassium zinc phosphate are intrinsically linked to its synthesis method. Researchers are actively exploring new routes to tailor its characteristics for specific applications.

One common approach is the co-precipitation method . icrc.ac.iricrc.ac.ir This technique involves the simultaneous precipitation of potassium and zinc phosphates from a solution, allowing for control over the particle size and morphology. icrc.ac.iricrc.ac.ir For instance, modifying the mole ratio of reactants like potassium hydroxide (B78521) (KOH) and zinc chloride (ZnCl2) during co-precipitation has been shown to influence the inhibitive properties of the resulting this compound pigments. researchgate.net Another promising avenue is the hydrothermal synthesis of layered this compound, which can yield crystalline structures with unique properties. researchgate.net

The development of sonochemical methods presents an opportunity to produce nano-sized this compound powders with higher crystallinity and in a more energy-efficient manner compared to conventional precipitation. austinpublishinggroup.com Furthermore, biological synthesis routes using microorganisms like Aspergillus fumigatus are being explored for creating zinc phosphate-based nanosheets, which could be adapted for this compound. nih.gov

Synthesis MethodPrecursorsKey FindingsReference
Co-precipitationZinc chloride, Potassium dihydrogen phosphate, Ammonia solutionProduces nano-sized particles; sonochemical assistance improves crystallinity and reduces energy consumption. austinpublishinggroup.com
Co-precipitationPotassium hydroxide, Zinc chlorideVarying the KOH/ZnCl2 mole ratio affects the corrosion inhibition properties. researchgate.net
Hydrothermal ReactionZinc chloride, Phosphoric acid, KOH, Triethanolamine (B1662121)Produces a layered this compound compound, KZn2(PO4)(HPO4). researchgate.net
Biological SynthesisFungal extracellular secretionsSuccessful biosynthesis of zinc phosphate-based nanosheets. nih.gov

Exploration of New Polymorphs and Metastable Phases of this compound

The discovery of new polymorphs and metastable phases of this compound could unlock novel applications. Different crystalline forms can exhibit varied physical and chemical properties.

Research has identified several crystalline phases of this compound, including KZnPO4 , KZn2(PO4)(HPO4) , and K2(Zn3P4O14) . icrc.ac.irresearchgate.net The layered structure of KZn2(PO4)(HPO4) has been synthesized via hydrothermal reactions. researchgate.net Another identified form is ZP-4 (KZnPO4·0.8H2O) , a microporous material with a structure similar to the zeolite edingtonite. acs.org

The exploration of high-pressure and high-temperature synthesis conditions could lead to the formation of dense, novel polymorphs. Additionally, the study of glassy this compound matrices doped with other elements opens up possibilities for new optical and luminescent materials. vietnamjournal.ruorscience.ru The transformation of zinc phosphate coatings through thermal treatment to generate different phases, such as α-phase anhydrous zinc phosphate, has been shown to improve corrosion resistance, suggesting that similar phase engineering could be beneficial for this compound. science.gov

Polymorph/PhaseFormulaSynthesis/ObservationKey CharacteristicsReference
Hopeite and ParahopeiteZn3(PO4)2·4H2ONatural mineralsHydrated forms of zinc phosphate. wikipedia.org
TarbuttiteZn2(PO4)(OH)Natural mineralHydrous zinc phosphate. wikipedia.org
KZnPO4KZnPO4Synthesized via various routes.A common phase of this compound. icrc.ac.ir
Layered this compoundKZn2(PO4)(HPO4)Hydrothermal reaction.Sinusoidal laminar structure. researchgate.net
ZP-4KZnPO4·0.8H2OSynchrotron X-ray source synthesis.Microporous material with a zeolite-like structure. acs.org
Potassium Zinc UltraphosphateK2(Zn3P4O14)Crystallization from a glass.Complex crystal structure. researchgate.net

Integration of this compound into Advanced Composite Materials

The incorporation of this compound into composite materials is a key area of research, particularly for enhancing the performance of protective coatings.

This compound is recognized as an effective anticorrosive pigment. icrc.ac.iricrc.ac.ir When dispersed in an epoxy coating, it can significantly improve the corrosion protection of the underlying metal substrate. researchgate.net The mechanism involves the release of phosphate ions, which can form a protective layer on the metal surface. ampp.org

The development of hybrid organic-inorganic pigments, such as this compound coupled with organic corrosion inhibitors like benzotriazole (B28993), has shown superior performance compared to this compound alone. researchgate.netampp.org Furthermore, the use of this compound in phosphate-bonded composites is being explored. google.com The integration of zinc phosphate in various forms into composites for applications ranging from dental cements to fire-resistant materials suggests a broad scope for this compound composites. mdpi.comnih.gov

Multi-functional Materials Design and Optimization based on this compound

The inherent properties of this compound make it a candidate for the design of multi-functional materials.

Its primary and most studied function is as a corrosion inhibitor . ampp.orgresearchgate.net Research has demonstrated its effectiveness in protecting steel and other metals. icrc.ac.irresearchgate.net Beyond corrosion protection, there is emerging interest in its electrochemical properties for energy storage applications. For instance, amorphous zinc phosphate has been used as a multi-functional additive to enhance the stability of anodes in potassium-ion batteries. researchgate.netuea.ac.uk This suggests that this compound itself could be engineered for similar applications.

Furthermore, doping this compound glasses with rare-earth elements can induce multicolor emission, opening up possibilities for their use in photonic devices . researchgate.net The general versatility of zinc phosphates in applications such as dental cements, catalysts, and fertilizers provides a foundation for exploring similar multi-functional roles for this compound. wikipedia.orgresearchgate.net

In-Situ Characterization Techniques for Dynamic Processes involving this compound Materials

To fully understand and optimize the performance of this compound materials, it is crucial to study their dynamic behavior under operational conditions. In-situ characterization techniques are invaluable for this purpose.

For corrosion applications, electrochemical impedance spectroscopy (EIS) and polarization tests can be used to monitor the corrosion inhibition process in real-time as the this compound interacts with the metal surface. icrc.ac.irresearchgate.netampp.orgScanning electron microscopy with energy-dispersive X-ray spectroscopy (SEM-EDX) can be employed to observe the formation of protective layers on the metal surface after immersion in this compound extracts. icrc.ac.ir

For studying phase transformations and densification during synthesis or processing, in-situ X-ray diffraction (XRD) and small-angle X-ray scattering (SAXS) can provide real-time structural information. osti.gov These techniques have been used to study the densification of potassium di-phosphate during cold sintering, a process that could be relevant to the fabrication of dense this compound ceramics. osti.gov

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodPrecursorsConditionsKey OutcomeReference
Solid-state reactionZnO, K₂CO₃, NH₄H₂PO₄700°C, 24hLayered crystalline phase
Solution precipitationZn(NO₃)₂, H₃PO₄, KOHpH 4, 70°C, 6hHigh-purity nanoparticles

How can reaction conditions (temperature, pH) be optimized to enhance crystallinity?

Advanced
Crystallinity is highly sensitive to pH and temperature:

  • pH optimization : A pH range of 3.5–4.5 minimizes impurity phases (e.g., Zn₃(PO₄)₂) and promotes stoichiometric K₂ZnP₂O₇ formation .
  • Thermal treatment : Post-precipitation annealing at 600°C for 12 hours reduces amorphous content and improves long-range order . Contradictions exist in literature: some studies suggest higher temperatures (800°C) yield purer phases, while others report partial decomposition above 750°C .

What spectroscopic techniques are used to characterize structural properties?

Q. Basic

  • X-ray diffraction (XRD) : Identifies crystalline phases and lattice parameters. For K₂ZnP₂O₇, expect peaks at 2θ = 15.3°, 29.7°, and 31.2° .
  • Raman spectroscopy : Detects phosphate network vibrations (e.g., P–O–P symmetric stretching at 690 cm⁻¹) .
  • UV-Vis spectroscopy : Analyzes electronic transitions in doped variants (e.g., Mn²⁺-doped glasses show absorption at 408 nm) .

How do zinc and phosphate ion concentrations affect adsorption in calcareous soils?

Advanced
In calcareous soils, Zn²⁺ adsorption competes with Ca²⁺ and K⁺ ions:

  • Phosphate effect : High PO₄³⁻ concentrations form Zn₃(PO₄)₂ precipitates, reducing bioavailable Zn by 40–60% .
  • Cation competition : K⁺ ions (at >50 mM) displace Zn²⁺ from clay surfaces, increasing Zn mobility. Use sequential extraction (e.g., Tessier method) to quantify labile vs. fixed Zn .

What are the standard analytical methods for determining Zn and PO₄³⁻ content?

Q. Basic

  • Zinc quantification : Atomic absorption spectroscopy (AAS) at 213.9 nm after acid digestion (0.125 N HCl). Calibrate with ZnSO₄ standards (0.5–2.5 mg/mL) .
  • Phosphate assay : Colorimetric molybdenum-blue method at 880 nm. Dissolve samples in 1 N H₂SO₄ and react with ammonium molybdate/ascorbic acid .

What role do these compounds play in microbial transcriptional regulation?

Advanced
In E. coli, Zn²⁺ and PO₄³⁻ limitation activates TCSs (Two-Component Systems) like KdpDE and PhoRB, regulating stress-response genes. Key methods:

  • ChIP-exo : Maps DNA-binding sites of TCS regulators under Zn/P-limited conditions .
  • RNA-seq : Identifies upregulated genes (e.g., zraP for Zn efflux) during phosphate starvation .

How does the stoichiometric ratio of precursors influence product purity?

Basic
Deviations >2% from the 2:1:2 (K:Zn:P) ratio lead to secondary phases:

  • Excess K⁺: Forms KPO₃ impurities.
  • Excess Zn²⁺: Results in Zn₂P₂O₇.
    Use Rietveld refinement (XRD data) to quantify phase purity .

What challenges arise in interpreting EPR/UV-Vis data for doped glasses?

Q. Advanced

  • EPR ambiguity : Mn²⁺ in octahedral sites shows hyperfine splitting (A ≈ 90 G), but overlapping signals from Fe³⁺ impurities require baseline subtraction .
  • UV-Vis limitations : Charge-transfer bands (250–350 nm) may obscure d-d transitions. Use Gaussian deconvolution to isolate Mn²⁺ contributions .

How to resolve discrepancies in reported reaction yields?

Q. Advanced

  • Controlled atmosphere synthesis : Perform reactions under N₂ to prevent carbonate contamination from CO₂ .
  • In-situ monitoring : Use thermogravimetric analysis (TGA) to track mass loss during calcination and identify optimal dwell times .

What are the thermal stability thresholds for this compound glasses?

Q. Advanced

  • Glass transition (Tg) : Ranges from 320–380°C for 50P₂O₅-30Na₂O-20ZnO systems. Tg increases with Mn²⁺ doping due to network crosslinking .
  • Crystallization temperature (Tc) : Observed at 450–500°C via DSC. Above Tc, glasses devitrify into Zn₂P₂O₇ and KPO₃ .

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